molecular formula C8H6BrClO2 B13683832 1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone

Cat. No.: B13683832
M. Wt: 249.49 g/mol
InChI Key: PMXBXBLDUHYNRG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride, initially at 0°C and then at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride and solvents like carbon tetrachloride is common in these processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with additional halogen or nitro groups.

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Nucleophilic Substitution: Compounds with new functional groups replacing bromine or chlorine.

Scientific Research Applications

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine and chlorine) and the hydroxyl group allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ethanone group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms enhances its electrophilic aromatic substitution potential, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(3-bromo-4-chloro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3

InChI Key

PMXBXBLDUHYNRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)Cl)O

Origin of Product

United States

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